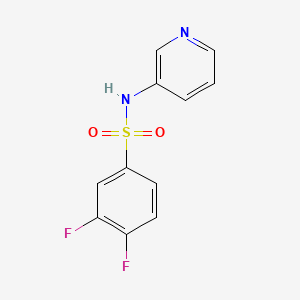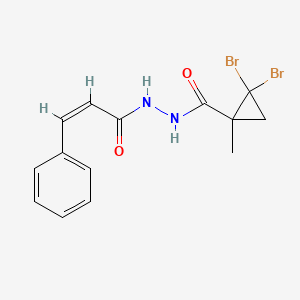![molecular formula C19H18N4O3S B5352239 N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B5352239.png)
N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide, also known as DMMDA-2, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMMDA-2 is a derivative of the psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM), and has been found to have similar chemical properties.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This compound may also act as an inhibitor of the enzyme, monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Scientific research has shown that this compound can increase the levels of antioxidants in the body, which can help protect against oxidative stress. This compound has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. This compound has been found to have neuroprotective effects, which can help protect against neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide in lab experiments include its potential therapeutic applications in the treatment of various diseases. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. The limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the scientific research of N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to explore its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research can be done to explore its anticancer properties and its potential use in cancer therapy.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide involves the reaction of 3,4-dimethoxyphenylacetone with thiourea to form the intermediate, 3,4-dimethoxyphenyl-2-amino-1,3-thiazole. This intermediate is then reacted with acetic anhydride and benzoyl chloride to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide has been found to have potential therapeutic applications in the treatment of various diseases. Scientific research has shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anticancer properties, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(E)-2-(3,4-dimethoxyphenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-15-9-8-12(11-16(15)26-2)10-14(17-21-19(27)23-22-17)20-18(24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,24)(H2,21,22,23,27)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGYWWMQBPCAH-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=NC(=S)NN2)NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C2=NC(=S)NN2)/NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-methylphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5352173.png)
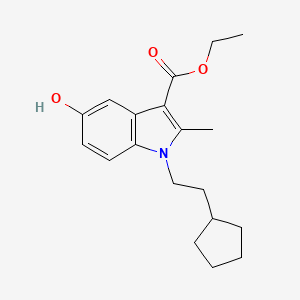
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5352184.png)
![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)
![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5352206.png)
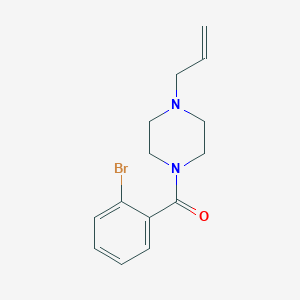
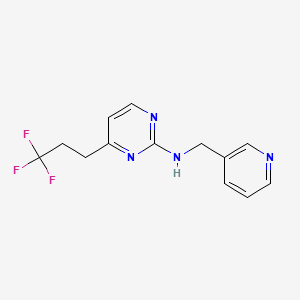
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![tert-butyl 2-[4-(difluoromethoxy)-3-methoxybenzylidene]hydrazinecarboxylate](/img/structure/B5352241.png)
